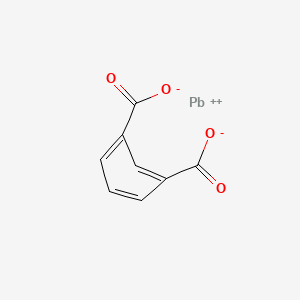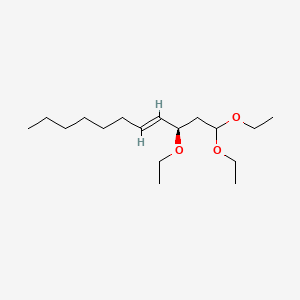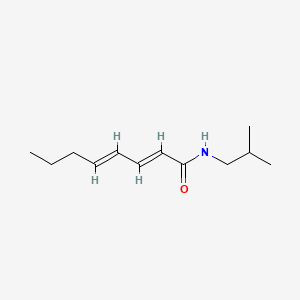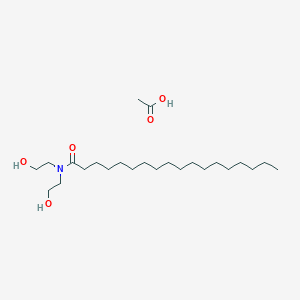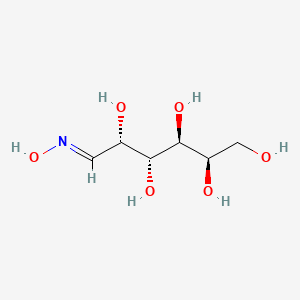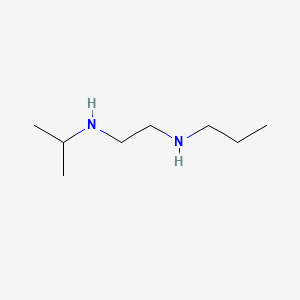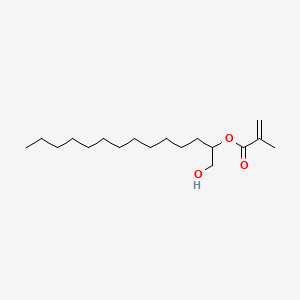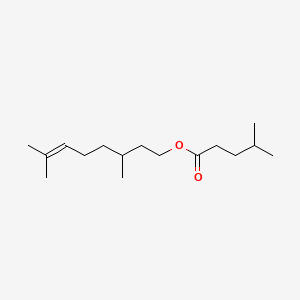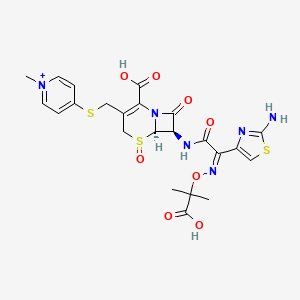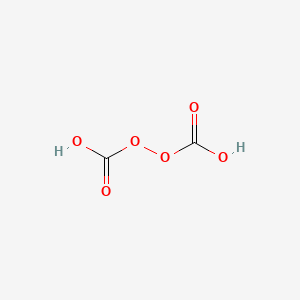
Dichloro(pentyloxy)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(pentyloxy)titanium is a chemical compound with the molecular formula C5H11Cl2OTi It is a titanium-based compound that features two chlorine atoms and a pentyloxy group attached to the titanium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dichloro(pentyloxy)titanium typically involves the reaction of titanium tetrachloride with pentanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of titanium tetrachloride. The general reaction scheme is as follows:
TiCl4+C5H11OH→TiCl2(OC5H11)+2HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloro(pentyloxy)titanium can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation and Reduction Reactions: The titanium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions are typically carried out in non-aqueous solvents under inert conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as pyridine or bipyridine can coordinate to the titanium center, forming stable complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield titanium alkoxides, while oxidation reactions can produce titanium oxides.
Scientific Research Applications
Dichloro(pentyloxy)titanium has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, such as polymerization and oxidation reactions.
Materials Science: The compound can be used in the synthesis of advanced materials, including nanomaterials and thin films.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Industrial Applications: It can be used in the production of high-performance coatings and as a precursor for other titanium-based compounds.
Mechanism of Action
The mechanism of action of dichloro(pentyloxy)titanium depends on its specific application. In catalysis, the titanium center can activate substrates through coordination or redox processes, facilitating various chemical transformations. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific reactions.
Comparison with Similar Compounds
Similar Compounds
Titanium Tetrachloride (TiCl4): A common titanium compound used in various industrial processes.
Titanium Alkoxides (e.g., Ti(OR)4): These compounds are similar in structure but have different alkoxy groups.
Titanocene Dichloride (TiCp2Cl2): A metallocene compound with different reactivity and applications.
Uniqueness
Dichloro(pentyloxy)titanium is unique due to the presence of the pentyloxy group, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other titanium compounds may not be as effective.
Properties
CAS No. |
97259-79-5 |
|---|---|
Molecular Formula |
C5H12Cl2OTi |
Molecular Weight |
206.92 g/mol |
IUPAC Name |
dichlorotitanium;pentan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-2-3-4-5-6;;;/h6H,2-5H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
CPZQWQNFKPZLBA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCO.Cl[Ti]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


